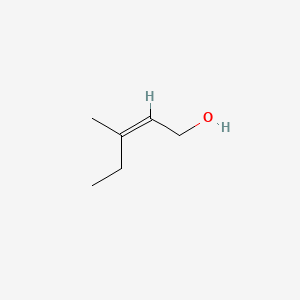

(Z)-3-methyl-2-penten-1-ol

Description

Significance in Organic Synthesis and Natural Product Chemistry

The primary significance of (Z)-3-methyl-2-penten-1-ol lies in its utility as a stereodefined building block in organic synthesis. The presence of a (Z)-allylic alcohol moiety allows for a range of chemical transformations that can lead to the formation of more complex molecules with specific stereochemistry.

One of the most notable methods for the synthesis of this compound and related (Z)-3-methyl-2-alken-1-ols is through palladium-catalyzed cross-coupling reactions. researchgate.net A highly stereoselective and general procedure involves the reaction of a protected (Z)-3-iodo-2-buten-1-ol with organozinc reagents in the presence of a palladium catalyst. researchgate.net This method provides high yields and maintains the (Z)-geometry of the double bond, making it a powerful tool for synthetic chemists. researchgate.net The general nature of this reaction allows for the introduction of various substituents, thereby enabling the synthesis of a diverse array of (Z)-allylic alcohols.

While direct applications in the synthesis of specific, complex natural products are not extensively documented in publicly available literature, the ability to create stereodefined (Z)-alkenes is of fundamental importance in the field. Many biologically active natural products contain trisubstituted alkenes, and the stereochemistry of these double bonds is often critical to their biological function. Therefore, synthetic methodologies that provide access to isomers like this compound are crucial for the total synthesis and structural analogue studies of such natural products. The compound also serves as a precursor for other functional molecules, such as its corresponding acetate (B1210297) ester, (Z)-3-methyl-2-penten-1-yl acetate, which is synthesized by reacting the alcohol with acetic anhydride (B1165640). ontosight.ai

Scope of Academic Inquiry and Research Frontiers

Current academic inquiry into this compound and related compounds is largely focused on the development of novel and efficient stereoselective synthetic methods. The frontiers of this research include:

Advanced Catalytic Systems: The development of new palladium catalysts and other transition-metal catalysts that can achieve high stereoselectivity in the synthesis of (Z)-alkenes under milder conditions and with greater functional group tolerance is an active area of research. rsc.orgnih.govnih.gov This includes the design of sophisticated ligands that can control the geometry of the final product.

Stereodivergent Synthesis: Researchers are exploring methods that can selectively produce either the (Z) or (E) isomer of 3-methyl-2-penten-1-ol (B1237384) and other substituted alkenes from a common precursor. acs.org This provides greater flexibility in synthetic design and allows for the creation of a wider range of molecular architectures.

Applications in Total Synthesis: A significant goal is to apply these stereoselective methods to the total synthesis of complex natural products that contain the (Z)-3-methyl-2-pentenyl moiety or related structures. Demonstrating the utility of these synthetic methods in the construction of biologically active molecules is a key validation of their importance.

While research into the specific biological activities of this compound itself is limited, the broader class of alkenols is being investigated for potential antimicrobial and anti-inflammatory effects. ontosight.ai Future research may therefore also explore the biological profile of this specific isomer.

Chemical Data

Below are tables detailing the chemical properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | nist.gov |

| Molecular Weight | 100.16 g/mol | nist.gov |

| IUPAC Name | (2Z)-3-methylpent-2-en-1-ol | |

| CAS Number | 30801-95-7 (for (Z)-isomer) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXSWGXWZXSGLC-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\CO)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30804-75-2 | |

| Record name | (2Z)-3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z 3 Methyl 2 Penten 1 Ol and Analogues

Stereoselective Synthesis Strategies

Stereoselective methods are paramount for isolating the desired (Z)-alkenol from its (E)-isomer. These approaches often rely on carefully chosen catalysts and reaction conditions to direct the formation of the specific double bond configuration.

Palladium-catalyzed cross-coupling reactions represent a powerful and highly stereoselective method for constructing trisubstituted alkenes. A notable strategy involves the coupling of a Z-configured vinyl iodide with an organometallic reagent. researchgate.net Specifically, the reaction of zinc-protected (Z)-3-iodo-2-buten-1-ol with various organozinc compounds in the presence of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), yields (Z)-3-methyl-2-alken-1-ols with high stereoselectivity, often exceeding 96%. researchgate.net This method is general and high-yielding. researchgate.net

While organozincs are highly effective, other organometallic reagents can also be used, albeit with varying success. The use of organoboron (B) and organotin (Sn) compounds with a palladium catalyst, or organocopper (Cu) reagents alone, can produce the desired (Z)-alkenols in moderate to good yields. researchgate.net The choice of palladium catalyst and ligands is crucial; for instance, catalysts like dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) have proven effective in related cross-coupling reactions. researchgate.net The general mechanism for these Suzuki-Miyaura type couplings involves an oxidative addition, transmetalation, and reductive elimination cycle. acs.org

| Organometallic Reagent | Catalyst (mol%) | Solvent | Stereoselectivity (% Z) | Yield |

|---|---|---|---|---|

| Organozincs | 1–5% Pd(PPh₃)₄ or Cl₂Pd(PPh₃)₂ | DMF | >96% | High |

| Organoborons (with Pd catalyst) | Not Specified | Not Specified | Not Specified | Moderate to Good |

| Organotins (with Pd catalyst) | Not Specified | Not Specified | Not Specified | Moderate to Good |

| Organocoppers (alone) | None | Not Specified | Not Specified | Moderate to Good |

Another key strategy for obtaining Z-alkenes is the selective reduction of a carbon-carbon triple bond. The partial hydrogenation of an enyne precursor, such as 3-methyl-2-penten-4-yn-1-ol, over a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method that selectively reduces the alkyne to a (Z)-alkene without reducing the existing double bond.

Reductions using other reagents can also provide stereocontrol. For example, the reduction of α,β-unsaturated esters to allylic alcohols using diisopropylaluminium hydride (DIBAL-H) at low temperatures is a well-established method that can preserve the alkene geometry. beilstein-journals.org In the synthesis of related chloro-substituted allylic alcohols, DIBAL-H reduction of the corresponding (Z)-ester at -78 °C afforded the (Z)-allylic alcohol in 81% yield. beilstein-journals.org Molybdenum-based complexes have also been investigated as catalysts for the isomerization of terminal alkenes to internal (Z)-alkenes, proceeding via a proposed molybdenum hydride intermediate. researchgate.net

| Precursor Type | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Alkyne (Enyne) | H₂, Lindlar Catalyst | Stereoselective partial hydrogenation of alkyne to (Z)-alkene. | |

| α,β-Unsaturated Ester | DIBAL-H | Reduction of ester to alcohol while preserving (Z) geometry. | beilstein-journals.org |

| Terminal Alkene | cis-Mo(CO)₄(PPh₃)₂ / TsOH | Isomerization to internal (Z)-alkene. | researchgate.net |

Allylic rearrangements provide a direct route to convert tertiary allylic alcohols into their primary or secondary isomers. The acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) is a significant industrial method for producing a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.comgoogle.com This reaction is an equilibrium process, typically yielding a product mixture containing about 85% of the desired (Z)-isomer and 15% of the (E)-isomer. google.com

The reaction is commonly catalyzed by dilute sulfuric acid at elevated temperatures. chemicalbook.com However, recent research has shown that using acidic ionic liquids, such as [HNMP]HSO₄, can increase the proportion of the (Z)-isomer to as high as 88%. chemicalbook.com This approach also offers the advantage of easier catalyst separation. chemicalbook.com Other catalysts, including solid acid catalysts like Amberlyst resins, have also been employed, achieving high conversion and yield. google.com The mechanism involves the formation of an allyl cation intermediate, which can then be attacked by a nucleophile (like water) at either the primary or tertiary position, leading to the rearranged product. wikipedia.org

| Catalyst | Conditions | Yield of C6 Alcohol | (Z)-Isomer Content | Reference |

|---|---|---|---|---|

| Dilute Sulfuric Acid (21.5%) | 55°C, 2h | 86.6% | 85.1% | chemicalbook.com |

| Acidic Ionic Liquid ([HNMP]HSO₄) | 55°C, 6h | Not Specified | 88% | chemicalbook.com |

| Amberlyst 15 Dry (Heterogeneous Acid) | 323 K (50°C), 7h | 90% | ~85% (in E/Z mixture) | google.com |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an alternative, environmentally benign approach to synthesizing chiral alcohols, operating under mild conditions with high selectivity. These methods often employ whole microbial cells or isolated enzymes.

Microorganisms can be used to perform stereoselective transformations. The Rieske nonheme mononuclear iron oxygenase MdpJ, from the bacterium Aquincola tertiaricarbonis L108, has been shown to catalyze the desaturation of short-chain secondary alcohols. asm.org For instance, this enzyme converts 3-methyl-2-butanol (B147160) into the unsaturated alcohol 3-methyl-3-buten-2-ol. asm.org While this specific reaction produces a different isomer, the principle demonstrates the potential of microbial enzymes to introduce double bonds into saturated precursors, a strategy that could be adapted for the synthesis of (Z)-3-methyl-2-penten-1-ol or its analogues. asm.org

Isolated enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are widely used in chemoenzymatic routes to produce enantiopure compounds. researchgate.net Lipase-catalyzed kinetic resolution is a common technique. For example, Candida antarctica lipase (B570770) B can selectively hydrolyze the acetate (B1210297) of a racemic allylic alcohol, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. researchgate.net This method is highly effective for producing enantiopure alcohols and their esters. researchgate.net

Alcohol dehydrogenases (ADHs) offer a direct route to chiral alcohols via the asymmetric reduction of a corresponding ketone or aldehyde. ADHs from organisms like Saccharomyces cerevisiae and Lactobacillus brevis have been used for the enantioselective reduction of α,β-unsaturated aldehydes, such as 2-pentenal, to the corresponding alcohol with high enantiomeric excess. This approach could be directly applied to the synthesis of enantiopure this compound from 3-methyl-2-pentenal. Chemoenzymatic pathways combining enzymatic steps with chemical reactions, such as a lipase-mediated oxidation followed by a palladium-catalyzed hydrogenation, provide multi-step routes to valuable chiral precursors from renewable sources. researchgate.net

| Enzyme Type | Enzyme Source | Reaction Type | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|---|

| Lipase | Candida antarctica | Kinetic Resolution (Hydrolysis/Acylation) | Racemic allylic alcohol/ester | High enantioselectivity (E > 100) | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae | Enantioselective Reduction | 2-Pentenal | High enantiomeric excess (99%) | |

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis | Enantioselective Reduction | 2-Pentenal | High enantiomeric excess (98%) | |

| Oxygenase (MdpJ) | Aquincola tertiaricarbonis | Desaturation | 3-Methyl-2-butanol | Creates unsaturation in saturated precursors | asm.org |

Total Synthesis of Complex Molecules Utilizing this compound Moieties

The unique structural features of this compound and its analogues, particularly the combination of a Z-configured double bond and a primary alcohol, make them valuable building blocks in the total synthesis of complex natural products. Organic chemists have utilized these moieties to construct intricate carbon skeletons, especially in the field of carotenoid and apocarotenoid synthesis. The specific geometry of the Z-alkene is often crucial for establishing the desired stereochemistry in the target molecule.

An important analogue, (2E)-3-methyl-2-penten-4-yn-1-ol , has been successfully employed as a key starting material in the synthesis of complex C₃₁-methyl ketone apocarotenoids. These syntheses, executed by Haugan et al., highlight a strategic approach where the C₆ framework of the pentenol derivative is incorporated into a larger, more complex structure through a series of carefully planned reactions.

These synthetic endeavors underscore the strategic importance of simple, well-defined building blocks like this compound analogues in the efficient and stereocontrolled assembly of complex natural products. The ability to leverage these small molecules allows for the modular construction of larger, biologically active compounds.

Table 1: Examples of Total Synthesis Utilizing this compound Analogues

| Target Molecule | This compound Analogue Used | Key Synthetic Transformation | Overall Yield (%) | Reference |

|---|---|---|---|---|

| (3R)-Triophaxanthin | (2E)-3-methyl-2-penten-4-yn-1-ol | Formation of a C₆ phosphonium (B103445) salt for Wittig reaction | 9 | researchgate.netscispace.com |

| (all-E)-(3S)-7'-apohopkinsiaxanthin | (2E)-3-methyl-2-penten-4-yn-1-ol | Used in a C₁₅ + C₁₀ + C₅ + C₁ convergent strategy | ~1 | nih.gov |

| (9Z)-(3S)-7'-apohopkinsiaxanthin | (2E)-3-methyl-2-penten-4-yn-1-ol | Used in a C₁₅ + C₁₀ + C₅ + C₁ convergent strategy | ~1 | nih.gov |

Chemical Reactivity and Mechanistic Studies of Z 3 Methyl 2 Penten 1 Ol

Oxidation Pathways and Functionalization

(Z)-3-methyl-2-penten-1-ol can undergo oxidation at both the primary alcohol and the alkene functional groups. The specific products depend on the oxidizing agent and reaction conditions.

Mild oxidation of the primary allylic alcohol selectively targets the hydroxyl group. Reagents such as manganese dioxide (MnO₂) are effective for converting allylic alcohols into their corresponding aldehydes. This reaction preserves the carbon-carbon double bond, yielding (Z)-3-methyl-2-pentenal. This transformation is analogous to the oxidation of the related compound, (Z)-3-methyl-2-penten-4-yn-1-ol, which is readily oxidized to (Z)-3-methyl-2-penten-4-ynal using MnO₂. mdpi.com

Stronger oxidizing agents or those that target alkenes can lead to cleavage of the C2=C3 double bond. Atmospheric oxidation initiated by hydroxyl (OH) radicals provides a well-studied example of this pathway, particularly for the structurally similar (Z)-2-penten-1-ol. In these reactions, the OH radical adds across the double bond, leading to fragmentation. For (Z)-2-penten-1-ol, this process yields propanal, glycolaldehyde, and formaldehyde (B43269) with high molar yields. capes.gov.br A similar pathway for this compound would be expected to produce propanal and 2-hydroxypropanal. Ozonolysis represents another method for oxidative cleavage, proceeding via an ozonide intermediate that decomposes to yield carbonyl compounds. researchgate.net

The reaction with chlorine atoms also results in oxidation products. For (Z)-2-penten-1-ol, this reaction yields (Z)-2-pentenal (36% molar yield) alongside addition and fragmentation products like propionaldehyde (B47417) and acetaldehyde. researchgate.net

Table 1: Representative Oxidation Reactions and Products

| Starting Material | Reagent/Condition | Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | (Z)-3-Methyl-2-pentenal | Selective Alcohol Oxidation |

| (Z)-2-Penten-1-ol | OH radicals (atmospheric) | Propanal, Glycolaldehyde | Oxidative Cleavage |

Reduction Processes and Stereochemical Outcomes

Reduction of this compound primarily targets the carbon-carbon double bond. Catalytic hydrogenation is the most common method for this transformation.

Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum nanoparticles with hydrogen gas (H₂), the alkene moiety can be reduced to an alkane. rsc.org This process converts this compound into 3-methyl-1-pentanol. The reaction proceeds via the syn-addition of two hydrogen atoms to the face of the double bond adsorbed onto the catalyst surface. Given that the starting material is the (Z)-isomer, the stereochemical outcome of the reduction at the C2 and C3 positions is specific, though new chiral centers are not created in this particular product.

Studies on similar allylic alcohols, such as cis-2-penten-1-ol, show that hydrogenation to the corresponding saturated alcohol (1-pentanol) is highly efficient. rsc.org The cis (or Z) configuration can influence the rate of reaction, often showing higher conversion rates compared to the trans (or E) isomer, which suggests that steric hindrance around the double bond plays a role in the interaction with the catalyst surface. rsc.org

Table 2: Products of Reduction and Related Reactions

| Starting Material | Reagent/Condition | Major Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C | 3-Methyl-1-pentanol | Alkene Hydrogenation |

| cis-2-Penten-1-ol | H₂, Pt or Pd Nanoparticles | 1-Pentanol | Alkene Hydrogenation |

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The electron-rich double bond in this compound is susceptible to electrophilic addition. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. pressbooks.pub

For this compound, the double bond is between C2 and C3. Attack by an electrophile (E⁺) can form a carbocation at either C2 or C3. A carbocation at C3 would be tertiary and stabilized by the adjacent ethyl and methyl groups, while a carbocation at C2 would be secondary. Therefore, the C3 carbocation is significantly more stable, and the electrophile will preferentially add to C2. The subsequent attack by a nucleophile (Nu⁻) occurs at C3.

A well-documented example is the reaction of 3-methyl-2-pentene with hypochlorous acid (HOCl). In this reaction, the electrophilic chlorine (Cl⁺) adds to C2, and the nucleophilic hydroxide (B78521) (⁻OH) adds to C3, forming 2-chloro-3-methyl-3-pentanol. vedantu.com This demonstrates the predicted regioselectivity based on carbocation stability.

Atmospheric reactions with chlorine atoms also proceed predominantly via addition to the double bond. researchgate.netresearchgate.net Theoretical and experimental studies on the closely related (Z)-2-penten-1-ol show that Cl atom addition is the main pathway, leading to the formation of chlorinated aldehydes after subsequent reactions. researchgate.net

Table 3: Electrophilic Addition Reaction Outcomes

| Starting Material | Reagent | Intermediate | Final Product |

|---|---|---|---|

| 3-Methyl-2-pentene | HOCl | Tertiary carbocation at C3 | 2-Chloro-3-methyl-3-pentanol |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group but can be converted into a good one, allowing for nucleophilic substitution reactions. The most common transformations are esterification and etherification.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. For instance, this compound reacts with acetic anhydride, often in the presence of a base like pyridine, to form (Z)-3-methylpent-2-en-1-yl acetate (B1210297). This reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride, with the acetate group being substituted for the hydroxyl hydrogen.

Formation of ethers can also be accomplished, typically under conditions of the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield an ether, such as (Z)-1-methoxy-3-methyl-2-pentene.

Investigations into Reaction Kinetics and Transition States

Kinetic studies provide quantitative insight into the reactivity of this compound, although much of the detailed research has been performed on its close structural analog, (Z)-2-penten-1-ol. This data, combined with structure-activity relationships, allows for robust predictions.

The gas-phase reactions with atmospheric oxidants like OH and Cl radicals have been studied extensively. These reactions are rapid, with rate constants approaching the gas-kinetic limit. The primary reaction pathway is the electrophilic addition of the radical to the double bond, which has a lower activation energy barrier than hydrogen abstraction from the C-H bonds. tandfonline.com

For the reaction of (Z)-2-penten-1-ol with OH radicals at 298 K, the rate constant is (10.6 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. capes.gov.br Quantum chemical calculations support this, computing a rate constant of 1.22 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and confirming that addition channels are dominant over H-abstraction at atmospheric temperatures (220–500 K). tandfonline.com

For the reaction with Cl atoms at 298 K, the rate constant for (Z)-2-penten-1-ol is (3.00 ± 0.49) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netmdpi.com Structure-activity relationships indicate that alkylation of the double bond increases reactivity towards electrophiles. nih.gov Therefore, the additional methyl group in this compound is expected to increase its reaction rate constant with both OH and Cl radicals compared to (Z)-2-penten-1-ol.

Table 4: Kinetic Rate Constants for Reactions of (Z)-2-Penten-1-ol at 298 K

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Study Type |

|---|---|---|

| (Z)-2-Penten-1-ol + OH | (10.6 ± 1.5) × 10⁻¹¹ | Experimental capes.gov.br |

| (Z)-2-Penten-1-ol + OH | 1.22 × 10⁻¹⁰ | Theoretical tandfonline.com |

Theoretical studies have elucidated the transition states for these reactions, showing that the addition of OH or Cl radicals to the double bond proceeds through a low-energy barrier, leading to the formation of a radical adduct. This intermediate then reacts further, typically with O₂, to yield the observed products. researchgate.nettandfonline.com

Natural Occurrence and Biosynthetic Pathways of Z 3 Methyl 2 Penten 1 Ol

Identification in Plant Volatile Organic Compound Profiles

Direct identification of (Z)-3-methyl-2-penten-1-ol in the volatile organic compound (VOC) profiles of plants is not commonly reported in scientific literature. However, its formation has been associated with the activity of the phytopathogen Rhodococcus fascians. In laboratory assays, this bacterium produces precursor molecules that lead to the formation of 3-methyl-2-penten-1-ol (B1237384) oup.com.

While the target compound itself is elusive as a direct plant volatile, related C5 "green leaf volatiles" (GLVs), which share a similar five-carbon backbone, are well-known constituents of plant emissions, often released in response to tissue damage.

Table 1: Plant Sources of Related C5 Green Leaf Volatiles

| Compound | Plant Species | Reference |

|---|---|---|

| (Z)-2-Penten-1-ol | Green Tea (Camellia sinensis) | ebi.ac.ukfrontiersin.org |

| (Z)-2-Penten-1-ol | Broccoli (Brassica oleracea) | ebi.ac.uk |

| (Z)-2-Penten-1-ol | Maize (Zea mays) | frontiersin.org |

| 1-Penten-3-ol | Maize (Zea mays) | frontiersin.org |

| 1-Penten-3-ol | Green Tea (Camellia sinensis) | ebi.ac.uk |

Presence in Microbial Metabolomes

The presence of this compound is more definitively established within microbial metabolomes, both in pathogenic and engineered microorganisms.

Research has identified the compound as a product associated with the phytopathogen Rhodococcus fascians. This bacterium synthesizes methylated cytokinin mimics, and the biosynthesis pathway involves the creation of 3-methyl-2-pentene diphosphate (B83284), a direct precursor to the alcohol oup.com.

Furthermore, this compound, referred to as (Z)-6C-prenol, has been utilized as a chemical standard in metabolic engineering studies. These studies focus on optimizing pathways in Escherichia coli for the production of next-generation biofuels and other valuable terpenes, highlighting the compound's relevance in engineered microbial systems escholarship.orgnih.gov.

Table 2: Microbial Sources Associated with this compound

| Microorganism | Context | Reference |

|---|---|---|

| Rhodococcus fascians | Biosynthesis of a precursor, 3-methyl-2-pentene diphosphate. | oup.com |

| Escherichia coli | Used as a standard in studies on engineered biosynthetic pathways for isoprenol analogs. | escholarship.orgnih.gov |

Elucidation of Proposed Biosynthetic Routes

Two primary biosynthetic routes for this compound or its immediate precursors have been elucidated in microbial systems.

Methylation of Isopentenyl Diphosphate in R. fascians : The biosynthesis of methylated cytokinins in the phytopathogen R. fascians begins with isopentenyl diphosphate (IDP), a central intermediate in the universal terpene synthesis pathway oup.com. A methyltransferase enzyme (MT2) acts on IDP, methylating it to form 3-methyl-2-pentene diphosphate. This phosphorylated intermediate can then be dephosphorylated to yield 3-methyl-2-penten-1-ol oup.com.

Engineered Lepidopteran Mevalonate (B85504) (LMVA) Pathway in E. coli : Metabolic engineering efforts have optimized a pathway for producing C6 isoprenol analogs. This "beta-oxidation LMVA pathway" transforms valeric acid, a renewable platform chemical, into a C6 analog of isopentenyl pyrophosphate (IPP) called homo-isopentenyl pyrophosphate (HIPP) escholarship.orgnih.gov. This pathway provides the C6 backbone necessary for producing compounds like this compound. It represents a shift from a less efficient thiolase-dependent pathway to a more effective route utilizing beta-oxidation enzymes nih.gov.

Characterization of Key Biosynthetic Enzymes

The synthesis of this compound is dependent on the action of specific enzymes that catalyze key steps in the biosynthetic pathways.

In Rhodococcus fascians :

Methyltransferase (MT2) : This is the critical enzyme that catalyzes the methylation of isopentenyl diphosphate (IDP) to produce 3-methyl-2-pentene diphosphate, the direct precursor oup.com.

Alkaline Phosphatase : In laboratory settings, this type of enzyme is used to dephosphorylate the intermediate, converting it into the final alcohol, 3-methyl-2-penten-1-ol oup.com.

In Engineered Escherichia coli : The beta-oxidation LMVA pathway utilizes a series of enzymes to build the C6 precursor from valeric acid escholarship.orgnih.gov:

Acyl-CoA Dehydrogenase (ACAD) , Enoyl-CoA Hydratase (ECH) , and 3-Hydroxyacyl-CoA Dehydrogenase (HADH) : These are core enzymes of the beta-oxidation cycle that process the fatty acid chain.

3-Hydroxy-3-methylglutaryl-CoA Synthase (HMGS) : This enzyme is central to the mevalonate pathway, creating the initial carbon skeleton.

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) : Catalyzes the reduction of HMG-CoA.

Mevalonate Kinase (MevK) , Mevalonate Phosphate Kinase (MevPK) , and Mevalonate Pyrophosphate Decarboxylase (MevPPD) : These enzymes complete the modified mevalonate pathway to produce the C6 pyrophosphate analog (HIPP).

NudB : A promiscuous phosphatase that can convert the pyrophosphate intermediate into its corresponding alcohol escholarship.orgnih.gov.

Biological and Ecological Roles of Z 3 Methyl 2 Penten 1 Ol

Function as a Semiochemical (e.g., Pheromone, Attractant)

There is currently insufficient specific data to definitively categorize (Z)-3-methyl-2-penten-1-ol as a pheromone or a primary attractant for specific organisms. While the broader class of alkenols and other volatile organic compounds are frequently involved in chemical signaling, direct evidence linking this particular compound to such functions is not detailed in the available literature. Research has explored the use of a mixture of (E)- and (Z)-isomers of 3-methyl-2-penten-1-ol (B1237384) in chemoenzymatic synthesis to produce novel analogues with potential insect bioactivities, but the specific role of the (Z)-isomer as a standalone semiochemical was not established. cardiff.ac.uk

Role in Plant-Insect Interactions

The specific role of this compound in plant-insect interactions is not well-documented in the provided search results. While many related compounds, such as other C5 and C6 green leaf volatiles (GLVs), are known to be released by plants upon herbivory and mediate interactions with insects, specific studies detailing the emission of this compound from plants and its effect on insect behavior are lacking. For context, related compounds like (Z)-2-penten-1-ol and various hexenols are frequently cited as key signals in plant defense and as attractants for herbivores or their natural enemies. frontiersin.orghebmu.edu.cnuu.nl However, this information does not directly apply to this compound.

Contribution to Olfactory Cues in Ecosystems

As a volatile organic compound, this compound has unique odor properties that are utilized in the flavor and fragrance industry. ontosight.ai In natural ecosystems, such volatile compounds contribute to the complex blend of chemical signals, or "olfactory cues," that organisms use to navigate and interpret their environment. However, specific research detailing the contribution of this compound to the olfactory landscape of any particular ecosystem or its recognition by specific organisms is not available in the provided results. The perception of such compounds is mediated by olfactory receptors in organisms like insects and mammals. google.com

Bioactivity in Non-Human Biological Systems (excluding clinical or adverse effects)

Research into the bioactivity of this compound is an emerging area. It is generally recognized as a compound of interest for its potential biological activities, which may include antimicrobial and anti-inflammatory effects, though specific studies are needed to confirm these properties. ontosight.ai One area of research involves using it as a precursor in chemoenzymatic synthesis. For example, a mixture containing this compound has been used to generate novel terpene analogues for screening to identify potential new semiochemicals with repellent properties against crop pests like aphids. cardiff.ac.uk

A study on the essential oil of Vitex trifolia identified a related, more complex compound, 5-(1-isopropenyl-4,5-dimethylbicyclo[4.3.0]nonan-5-yl)-3-methyl-2-pentenol acetate (B1210297). This compound showed a positive correlation with herbicidal activity in laboratory tests, suggesting a potential bioactivity for structures containing the 3-methyl-2-pentenol backbone. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationship between them.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for establishing the basic connectivity of (Z)-3-methyl-2-penten-1-ol. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and, crucially, for confirming the (Z)-stereochemistry of the double bond.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the ethyl group and from the vinylic proton to the adjacent methylene (B1212753) protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for confirming the Z configuration. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. libretexts.org For the (Z)-isomer, a cross-peak would be observed between the vinylic proton at C2 and the protons of the methyl group at C3, as they are on the same side of the double bond. youtube.com Conversely, in the (E)-isomer, this interaction would be absent or very weak; instead, an NOE would be seen between the vinylic proton and the methylene protons of the ethyl group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| CH ₃-CH₂- (C5) | ¹H | ~1.0 | Triplet | J ≈ 7.5 Hz |

| CH₃-CH ₂- (C4) | ¹H | ~2.1 | Quartet | J ≈ 7.5 Hz |

| =C-CH ₃ | ¹H | ~1.7 | Singlet/Narrow Multiplet | - |

| =C-CH ₂-OH (C1) | ¹H | ~4.2 | Doublet | J ≈ 7.0 Hz |

| =CH -CH₂-OH (C2) | ¹H | ~5.5 | Triplet | J ≈ 7.0 Hz |

| -OH | ¹H | Variable (broad singlet) | Singlet | - |

| C H₃-CH₂- (C5) | ¹³C | ~14 | - | - |

| CH₃-C H₂- (C4) | ¹³C | ~21 | - | - |

| =C-C H₃ | ¹³C | ~23 | - | - |

| =C-C H₂-OH (C1) | ¹³C | ~59 | - | - |

| =C H-CH₂-OH (C2) | ¹³C | ~125 | - | - |

| C =CH-CH₂-OH (C3) | ¹³C | ~138 | - | - |

Chiral NMR spectroscopy is a specialized technique used to distinguish between enantiomers (non-superimposable mirror images) of a chiral compound. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent to create diastereomeric environments for the enantiomers, which results in separate signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess (ee).

However, this compound is an achiral molecule. It does not possess a chiral center (a carbon atom bonded to four different groups) and has a plane of symmetry. quora.com Consequently, it does not exist as a pair of enantiomers and is optically inactive. quora.com Therefore, the determination of enantiomeric excess is not applicable to this compound.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula as C₆H₁₂O by providing an experimental mass that matches the calculated exact mass (100.088815 Da) within a few parts per million (ppm). nih.gov This capability is crucial for distinguishing it from other compounds that have the same nominal mass but different elemental formulas. nih.gov

Table 2: HRMS Data for Formula Confirmation of C₆H₁₂O

| Molecular Formula | Compound Class Example | Nominal Mass (Da) | Exact Mass (Da) |

| C₆H₁₂O | This compound | 100 | 100.088815 |

| C₅H₈O₂ | Anhydropentose | 100 | 100.047330 |

| C₇H₁₆ | Heptane | 100 | 100.125201 |

| C₅H₁₂N₂ | Piperazine derivative | 100 | 100.100048 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate volatile compounds in a mixture, and as each compound elutes from the GC column, it enters the mass spectrometer to be ionized and detected. nist.gov

In the analysis of this compound, GC-MS is invaluable for its detection in complex matrices, such as in flavor and fragrance analysis or metabolomic studies. The compound is identified by its specific retention time in the GC and its characteristic mass spectrum. The electron ionization (EI) mass spectrum is defined by the molecular ion peak ([M]⁺) and a unique pattern of fragment ions. libretexts.orglibretexts.org For this allylic alcohol, the molecular ion peak would be at m/z = 100. A prominent fragmentation pathway involves the cleavage of the C4-C3 bond to lose an ethyl radical (•CH₂CH₃, mass 29), resulting in a highly stable allylic carbocation at m/z = 71. nih.gov This fragment is often the base peak (the most intense peak) in the spectrum. nih.govchemguide.co.uk

Table 3: Characteristic GC-MS Fragmentation Ions for 3-Methyl-2-penten-1-ol (B1237384)

| m/z | Proposed Ion Structure/Fragment Lost | Notes |

| 100 | [C₆H₁₂O]⁺ | Molecular Ion ([M]⁺) |

| 82 | [M - H₂O]⁺ | Loss of water |

| 71 | [M - CH₂CH₃]⁺ | Loss of an ethyl radical; often the base peak. nih.gov |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |

Data sourced from NIST and PubChem databases for 3-methyl-2-penten-1-ol. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. wikipedia.org They are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. renishaw.com These two techniques are often complementary.

For this compound, FTIR would be particularly sensitive to the polar O-H and C-O bonds. The O-H stretching vibration appears as a very strong, broad band, while the C-O stretch is typically a strong, sharp band in the fingerprint region. Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and would provide a strong signal for the C=C double bond stretch, which can be weak or absent in the IR spectrum if the bond has a low dipole moment. ustc.edu.cn These techniques are also used for reaction monitoring, for instance, tracking the synthesis of the alcohol from a corresponding aldehyde or ketone by observing the disappearance of the C=O stretching band and the appearance of the O-H stretching band.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected FTIR Intensity | Expected Raman Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium | Medium |

| C=C (Alkene) | Stretching | 1640 - 1680 | Weak-Medium | Strong |

| C-H | Bending | 1350 - 1470 | Medium | Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong | Weak-Medium |

Chromatographic Techniques for Separation and Purification Beyond Basic Identification

In the comprehensive analysis of this compound, advanced chromatographic techniques are indispensable for separating it from complex matrices, purifying it to a high degree, and distinguishing it from its isomers and related compounds. These methods go beyond simple identification, providing quantitative data on purity, isomeric ratios, and the presence of precursors or derivatives, which is crucial in research and quality control settings.

Gas Chromatography (GC) for Purity and Isomeric Ratio Assessment

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. Its high resolution makes it particularly suitable for assessing the purity of a sample and determining the ratio of geometric isomers, namely the (Z) and (E) forms of 3-methyl-2-penten-1-ol.

The separation of (Z) and (E) isomers can be challenging due to their similar boiling points and polarities. However, the use of capillary columns with specific stationary phases can achieve this separation. Liquid crystalline stationary phases, for instance, have demonstrated high selectivity for positional and cis-trans isomers of various hydrocarbons and could be applied to this separation. vurup.sk For routine analysis, a mid-polarity to polar capillary column, such as one coated with a polyethylene (B3416737) glycol (wax-type) or a trifluoropropylmethyl polysiloxane stationary phase, would likely provide the necessary selectivity to resolve the (Z) and (E) isomers.

A flame ionization detector (FID) is commonly employed for quantitative analysis due to its high sensitivity to hydrocarbons and a wide linear range. The purity of a this compound sample can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Similarly, the isomeric ratio is found by comparing the peak area of the (Z)-isomer to that of the (E)-isomer.

For more complex separations, such as distinguishing enantiomers if a chiral center is present or introduced, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. gcms.cz

Table 1: Illustrative GC-FID Method for Purity and Isomeric Ratio Assessment of 3-methyl-2-penten-1-ol

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

| Expected Elution Order | This compound followed by (E)-3-methyl-2-penten-1-ol |

This table presents a hypothetical but scientifically plausible set of parameters for the GC analysis of 3-methyl-2-penten-1-ol isomers.

Liquid Chromatography (LC) for Precursor and Derivative Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of less volatile or thermally sensitive compounds. In the context of this compound, LC is well-suited for the analysis of its precursors and various derivatives that may be intentionally synthesized or present as impurities.

A key precursor in the synthesis of 3-methyl-2-penten-1-ol is 1-chloro-3-methyl-2-pentene. chegg.combrainly.com The hydrolysis of this precursor can be monitored using reversed-phase HPLC. chegg.combrainly.com This allows for the simultaneous analysis of the starting material and the resulting alcohol products, providing valuable kinetic and mechanistic information. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the double bond in these molecules provides some UV absorbance, or more universally with a refractive index detector.

Furthermore, the hydroxyl group of this compound can be derivatized to enhance its detection by LC or to introduce specific properties for separation. For instance, derivatization with a UV-active chromophore or a fluorescent tag can significantly improve the sensitivity of detection. LC coupled with mass spectrometry (LC-MS) is a particularly powerful technique for the analysis of such derivatives. LC-MS provides not only retention time data but also mass-to-charge ratio information, which aids in the structural elucidation and confirmation of the identity of the derivatives. This is especially useful in complex reaction mixtures or biological matrices.

Table 2: Example HPLC-UV Method for the Analysis of 1-chloro-3-methyl-2-pentene Hydrolysis

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic, 60:40 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Expected Elution Order | 3-methyl-2-penten-1-ol, 1-chloro-3-methyl-2-pentene |

This table outlines a representative HPLC method for monitoring the conversion of the precursor to the final alcohol product.

Computational and Theoretical Studies of Z 3 Methyl 2 Penten 1 Ol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of (Z)-3-methyl-2-penten-1-ol. These methods can determine the molecule's most stable three-dimensional conformation by optimizing its geometry to find the minimum energy state. For analogous allylic alcohols, such as (Z)-3-methyl-3-penten-2-ol, computational studies have identified key conformational features, such as the dihedral angles that govern the spatial arrangement of the hydroxyl group relative to the carbon-carbon double bond. acs.org This orientation is critical as it influences steric interactions and the potential for intramolecular hydrogen bonding. acs.org

Calculations can map the electron density distribution, identifying electron-rich areas like the C=C double bond and the oxygen atom of the hydroxyl group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions, such as the hydrogen atom of the hydroxyl group, are prone to nucleophilic interaction. The energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. A small HOMO-LUMO gap is indicative of higher chemical reactivity, suggesting the molecule can be more easily excited. These fundamental calculations provide a quantitative basis for understanding the inherent reactivity of the molecule.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a balance between accuracy and computational cost, making it particularly effective for studying reaction mechanisms involving molecules like this compound. nih.gov DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the identification of transition states—the highest energy points along a reaction pathway.

For example, in studies of similar allylic alcohols, DFT has been employed to investigate the mechanisms of various reactions, including epoxidation and cycloaddition. acs.org In a detailed study on the epoxidation of the chiral allylic alcohol (Z)-3-methyl-3-penten-2-ol with peroxyformic acid, the B3LYP density functional method was used to compute the structures and energies of the transition states. acs.org Such calculations can reveal how factors like allylic strain and hydrogen bonding between the alcohol's hydroxyl group and the oxidant direct the stereochemical outcome of the reaction. acs.org By comparing the activation energies of different possible pathways, DFT can predict which reaction mechanism is most favorable, providing crucial insights into reaction selectivity and kinetics. acs.orgpku.edu.cn

| Parameter | Value | Method/Basis Set | Source |

| Molecule | (Z)-3-methyl-3-penten-2-ol | ||

| Relative Energy (Conformation 1a) | 0.00 kcal/mol | B3LYP/cc-pVTZ | acs.org |

| Relative Energy (Conformation 1b) | 0.44 kcal/mol | B3LYP/cc-pVTZ | acs.org |

| Epoxidation Activation Enthalpy (Lowest Energy TS) | 12.3 kcal/mol | B3LYP/6-31G(d) | acs.org |

| Epoxidation Free Energy of Activation (Lowest Energy TS) | 25.1 kcal/mol | B3LYP/6-31G* | acs.org |

This table presents calculated energy values for (Z)-3-methyl-3-penten-2-ol, a structural isomer of this compound, to illustrate the application of DFT in conformational and transition state analysis.

Molecular Dynamics Simulations of Interactions with Biological Targets (non-human)

While specific molecular dynamics (MD) simulation studies focused on this compound were not identified in the surveyed literature, this computational technique is a powerful tool for exploring the dynamic interactions between small molecules and biological macromolecules. mdpi.comdntb.gov.ua MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of how a ligand like this compound might bind to and interact with a biological target, such as an insect olfactory receptor or a microbial enzyme. mdpi.com

In a hypothetical simulation, a model of this compound would be placed in a simulated environment with a target protein solvated in water. The simulation would track the trajectories of all atoms, revealing the preferred binding poses of the molecule within the protein's active site. nih.gov Key interactions, such as hydrogen bonds between the alcohol's hydroxyl group and amino acid residues, as well as hydrophobic interactions involving its alkyl chain, could be identified and quantified. nih.gov Such simulations are crucial for understanding the molecular basis of a compound's biological activity and can guide the design of new molecules with enhanced or modified functions. mdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are highly effective in predicting spectroscopic properties and exploring complex reaction pathways. rsc.org Quantum chemical calculations, particularly DFT, can compute vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. dntb.gov.ua By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the interpretation of experimental spectra and the structural characterization of the molecule. dntb.gov.ua Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, providing further support for structural assignments.

Furthermore, computational chemistry allows for the detailed simulation of reaction pathways, offering insights into the step-by-step mechanisms of chemical transformations. For volatile organic compounds like this compound, this includes modeling atmospheric degradation pathways initiated by oxidants like hydroxyl (•OH) radicals. Studies on the closely related (Z)-2-penten-1-ol show that the primary reaction pathway with •OH is addition to the C=C double bond, forming a β-hydroxyalkyl radical. tandfonline.com Subsequent reactions with molecular oxygen (O₂) lead to peroxy radicals, which can then undergo further reactions to form products such as propanal and glycolaldehyde. These simulations are vital for understanding the atmospheric fate and environmental impact of such compounds. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Chemoinformatic Applications

Structure-Activity Relationship (SAR) modeling is a chemoinformatic technique used to establish a correlation between the chemical structure of a compound and its biological activity. nih.gov While specific SAR models for this compound are not detailed in the available literature, the principles of SAR could be readily applied to it. An SAR model is built by analyzing a dataset of molecules with known activities and their corresponding structural or physicochemical properties, known as descriptors. mdpi.com

For this compound, relevant descriptors would be calculated, including its molecular weight, octanol-water partition coefficient (log P), polar surface area, and various topological indices that describe its shape and connectivity. mdpi.com These descriptors would then be used in a statistical or machine learning model to predict a specific activity, such as insect repellency or antimicrobial efficacy. nih.govmdpi.com The resulting model could identify which molecular features are most important for the desired activity, providing a rational basis for designing new, more potent analogues. nih.gov

| Descriptor | Predicted Value | Method |

| Molecular Weight | 100.16 g/mol | PubChem |

| XLogP3-AA (log P) | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Polar Surface Area | 20.2 Ų | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This table presents computed physicochemical properties for (E)-3-methyl-2-penten-1-ol, which serve as examples of descriptors used in SAR modeling. Values for the (Z)-isomer are expected to be very similar. nih.gov

Derivatives and Academic Applications of Z 3 Methyl 2 Penten 1 Ol in Chemical Science

Synthesis of Functionalized Derivatives for Material Science Precursors

(Z)-3-methyl-2-penten-1-ol serves as a versatile platform for the synthesis of functionalized derivatives that are precursors to advanced materials. The presence of both a primary hydroxyl group and a trisubstituted double bond allows for a wide range of chemical modifications. These modifications are leveraged to create monomers for polymerization, leading to materials with tailored properties.

One key strategy involves the derivatization of the hydroxyl group to introduce polymerizable functionalities. For instance, the alcohol can be converted into esters or ethers that contain reactive groups suitable for various polymerization techniques. A significant area of research is the preparation of functionalized polyolefins. This involves converting this compound into a borane-containing monomer. Borane (B79455) monomers are compatible with transition-metal catalysts, such as Ziegler-Natta catalysts, and can be polymerized to high molecular weights. The borane groups within the resulting polymer are valuable intermediates that can be transformed into other functional groups, like alcohols, under mild conditions, yielding comb-like polymers where functional groups are positioned at the end of side chains. psu.edu This preserves the desirable physical properties of the polyolefin backbone, such as thermal stability and crystallinity, while introducing new chemical reactivity. psu.edu

The dual functionality of the molecule also allows for its use in creating additives for polymers. Derivatives can act as plasticizers, compatibilizers, or surface modifiers, enhancing the performance characteristics of bulk polymers. The synthesis of adamantane-based derivatives, which act as rigid, three-dimensional scaffolds, showcases another route to advanced material precursors. researchgate.net By attaching derivatives of this compound to a central adamantane (B196018) core, complex macromolecular structures and dendrons can be built, which have applications in both material and medicinal chemistry. researchgate.net

Table 1: Functionalization Reactions for Material Science Precursors

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Acryloyl chloride | Acrylate Ester | UV-curable polymers, coatings |

| Etherification | Propargyl bromide | Propargyl Ether | Click chemistry, polymer modification |

| Borane Functionalization | 9-Borabicyclononane (9-BBN) | Alkylborane | Monomer for functional polyolefins |

Utilization as a Chirality Source in Asymmetric Synthesis

The defined geometry of the double bond in this compound, combined with the allylic hydroxyl group, makes it a valuable substrate for stereocontrolled reactions. While the molecule itself is achiral, its structure can be used to induce chirality in subsequent products through diastereoselective reactions. The hydroxyl group plays a crucial role in directing the stereochemical outcome of reactions on the adjacent double bond.

A primary example of this is asymmetric epoxidation. The Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for creating chiral epoxides with high enantioselectivity. When applied to a prochiral substrate like this compound, the reaction, guided by a chiral catalyst (typically a titanium tetraisopropoxide, diethyl tartrate, and hydroperoxide system), would yield an optically active epoxy alcohol. The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used, allowing for predictable access to either enantiomer of the product.

Furthermore, the principles of asymmetric synthesis can be applied to create chiral centers, leading to the formation of meso compounds, which are achiral molecules containing stereocenters. umn.eduscilit.com The synthesis of such molecules often relies on the precise spatial control offered by substrates like allylic alcohols. umn.edu The development of chiral phosphoric acid catalysts has also enabled highly stereo- and enantioselective syntheses of related homoallylic alcohols, which are crucial synthons for a variety of natural products. researchgate.net The (Z)-configuration of the double bond is often critical in these transformations for achieving high levels of stereocontrol. researchgate.net

Table 2: Diastereoselective Reactions Utilizing the Allylic Alcohol Moiety

| Reaction Type | Catalyst/Reagent System | Product Type | Stereochemical Control |

|---|---|---|---|

| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral Epoxy Alcohol | Hydroxyl group directs oxidation to one face of the double bond. |

| Iodocyclization | I₂, NaHCO₃ | Chiral Tetrahydrofuran | Intramolecular cyclization with controlled stereocenter formation. |

| Directed Hydrogenation | Wilkinson's Catalyst | Saturated Chiral Alcohol | Catalyst coordinates to hydroxyl group, directing H₂ addition. |

Development as a Ligand Precursor in Organometallic Catalysis Research

This compound is a valuable precursor for the synthesis of ligands used in organometallic catalysis. The transformation of the alcohol into various functional groups allows for the creation of polydentate ligands capable of coordinating with transition metals to form catalytically active complexes.

A common synthetic route begins with the oxidation of the primary alcohol to the corresponding aldehyde, (Z)-3-methyl-2-pentenal. This aldehyde is a key intermediate that can undergo condensation reactions with various nitrogen-based nucleophiles to form Schiff base ligands. For example, reaction with primary amines, hydrazines, or semicarbazides yields imine-containing molecules. nih.gov If the amine component contains additional donor atoms (e.g., hydroxyl, pyridyl, or thiol groups), the resulting Schiff base can act as a bidentate or tridentate ligand. nih.govsoton.ac.uk

These ligands, featuring a combination of soft (N) and hard (O) donor atoms, can chelate to a variety of metal centers, including copper, cobalt, manganese, and palladium. researchgate.net The geometry and electronic properties of the resulting metal complex are dictated by the structure of the ligand and the coordination preferences of the metal ion. soton.ac.uk For instance, tridentate ligands can form stable octahedral or square planar complexes. researchgate.net These organometallic complexes are investigated for their catalytic activity in a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The steric and electronic environment around the metal center, which can be fine-tuned by modifying the ligand structure derived from this compound, is critical to the catalyst's performance and selectivity.

Table 3: Synthesis of Ligands and Metal Complexes

| Ligand Type | Synthetic Intermediate | Metal Center Examples | Potential Catalytic Application |

|---|---|---|---|

| Schiff Base (bidentate) | (Z)-3-Methyl-2-pentenal + Aniline | Cu(II), Zn(II) | Lewis acid catalysis, polymerization |

| Hydrazone (tridentate) | (Z)-3-Methyl-2-pentenal + 2-Hydrazinopyridine | Mn(II), Fe(III) | Oxidation reactions |

| Semicarbazone (bidentate) | (Z)-3-Methyl-2-pentenal + Semicarbazide | Ni(II), Co(II) | Hydrogenation, C-C coupling |

Applications as a Building Block in Complex Natural Product Analogues (e.g., Carotenoids, Vitamins)

This compound and its close derivatives are recognized as crucial C5 and C6 building blocks in the total synthesis of complex natural products and their analogues, particularly those containing polyene chains like carotenoids and vitamins. The specific stereochemistry of the (Z)-double bond and the reactive hydroxyl group make it an ideal starting point for the controlled, iterative construction of larger molecules.

In the synthesis of retinoids (analogues of Vitamin A) and carotenoids (like β-carotene), synthetic strategies often rely on the coupling of smaller, functionalized fragments. organic-chemistry.org Derivatives of this compound, especially its alkynyl counterpart (Z)-3-methylpent-2-en-4-yn-1-ol, serve as key synthons for these C15, C20, or C40 targets. chemicalbook.com Modern cross-coupling reactions such as the Stille, Negishi, and Julia-Kocienski reactions are employed to link these building blocks together, with the geometry of the precursor being critical for establishing the desired E/Z configuration in the final polyene chain. organic-chemistry.org The Stille reaction, in particular, has proven effective for the stereocontrolled synthesis of carotenoids under mild conditions that are compatible with sensitive functional groups. organic-chemistry.org

The utility of such building blocks extends to a broader range of natural product analogues beyond polyenes. The functional groups present in the molecule allow for diverse chemical transformations, enabling its incorporation into various molecular architectures. researchgate.net The development of modular, building-block-based approaches to natural product synthesis highlights the importance of having a "toolkit" of well-defined, functionalized small molecules, with this compound being a valuable component. nih.gov

Table 4: Application in the Synthesis of Natural Product Analogues

| Target Molecule Class | Key Derivative | Coupling Reaction Example | Significance of (Z)-Geometry |

|---|---|---|---|

| Retinoids (Vitamin A) | (Z)-3-Methylpent-2-en-4-yn-1-ol | Stille Coupling | Controls stereochemistry of the final polyene chain. organic-chemistry.org |

| Carotenoids (e.g., Lycopene) | (Z)-3-Methylpent-2-en-4-yn-1-ol | Negishi Coupling | Ensures high isomeric purity (>98%) in the product. organic-chemistry.org |

| Terpenoids | Geranyl or Neryl derivatives | Wittig Reaction | Dictates the cis/trans configuration at key double bonds. |

Environmental Fate and Atmospheric Chemistry of Z 3 Methyl 2 Penten 1 Ol

Atmospheric Degradation Mechanisms by Oxidants (OH, Cl, O3)

The atmospheric degradation of (Z)-3-methyl-2-penten-1-ol is primarily initiated by reactions with key atmospheric oxidants: the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O3). bham.ac.uk These reactions are crucial in determining the atmospheric lifetime and the subsequent formation of secondary pollutants.

The dominant degradation pathway for this compound in the troposphere during the daytime is its reaction with the hydroxyl radical (OH) . This reaction can proceed through two main mechanisms: OH addition to the carbon-carbon double bond and H-atom abstraction from the C-H or O-H bonds. Due to the presence of the double bond, the addition of the OH radical is typically the major reaction channel. This electrophilic addition results in the formation of chemically activated hydroxyalkyl radicals, which can then react further in the atmosphere.

During the night, and in coastal or marine environments, reaction with chlorine atoms (Cl) can also be a significant removal process. bham.ac.uk Similar to the OH radical, the reaction with Cl atoms can occur via addition to the C=C double bond or through H-atom abstraction. Theoretical and experimental studies on similar unsaturated alcohols indicate that the addition of Cl to the double bond is the dominant pathway. researchgate.net This leads to the formation of chloro-substituted organic compounds. researchgate.net

The reaction with ozone (O3) , known as ozonolysis, is another important atmospheric sink for this compound. bham.ac.uk This process involves the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide (a 1,2,3-trioxolane intermediate). bham.ac.uk This primary ozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, often referred to as a Criegee intermediate. bham.ac.ukacs.org The Criegee intermediate is a highly reactive species that can undergo various unimolecular or bimolecular reactions, influencing the formation of secondary organic aerosols (SOA) and other oxygenated volatile organic compounds.

Kinetic Studies of Gas-Phase Reactions

Kinetic studies of the gas-phase reactions of this compound and structurally related unsaturated alcohols with atmospheric oxidants have been conducted to determine their reaction rate coefficients. These coefficients are essential for estimating the atmospheric lifetimes of these compounds. The experiments are typically performed in atmospheric simulation chambers using relative rate methods, where the decay of the target compound is monitored relative to a reference compound with a known rate coefficient.

Reaction with OH Radicals: Studies on the gas-phase reactions of hydroxyl radicals with a series of methyl-butenols have been conducted under simulated atmospheric conditions. For 3-methyl-2-buten-1-ol, a structurally similar compound, the rate constant for its reaction with OH radicals was measured to be (14.55 ± 0.93) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov For (Z)-2-penten-1-ol, another related compound, the rate coefficient for its reaction with OH was determined to be (10.6 ± 1.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net These fast reaction rates indicate that the primary atmospheric sink for these compounds is their reaction with OH radicals.

Reaction with Cl Atoms: The kinetics of the reaction of (Z)-2-penten-1-ol with chlorine atoms have been investigated using smog chamber techniques. The rate coefficient at 298 K was determined to be (3.00 ± 0.49) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction of Cl atoms with alkenes is generally faster than with OH radicals, making this a significant degradation pathway in environments with elevated Cl atom concentrations, such as the marine boundary layer. rsc.org

Reaction with Ozone (O3): The ozonolysis of (Z)-2-penten-1-ol has been studied in atmospheric simulation chambers. The rate coefficient for this reaction was determined to be (1.05 ± 0.20) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 293 ± 2 K. researchgate.netresearchgate.net While the reaction with ozone is slower than with OH radicals, it can be a significant removal pathway, particularly in regions with high ozone concentrations.

Interactive Data Table of Reaction Rate Coefficients

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 3-Methyl-2-buten-1-ol | OH | (14.55 ± 0.93) x 10⁻¹¹ nih.gov | 298 nih.gov |

| (Z)-2-Penten-1-ol | OH | (10.6 ± 1.5) × 10⁻¹¹ researchgate.net | 298 researchgate.net |

| (Z)-2-Penten-1-ol | Cl | (3.00 ± 0.49) × 10⁻¹⁰ researchgate.net | 298 researchgate.net |

| (Z)-2-Penten-1-ol | O3 | (1.05 ± 0.20) × 10⁻¹⁶ researchgate.net | 293 researchgate.net |

Photochemical Transformations in the Troposphere

The photochemical transformations of this compound in the troposphere are initiated by its reactions with the aforementioned oxidants (OH, Cl, O3). These initial reactions lead to the formation of a variety of reactive intermediates and stable end-products.

The OH-initiated oxidation of this compound, proceeding primarily through addition to the double bond, forms hydroxyalkyl radicals. In the presence of oxygen (O2), these radicals rapidly add O2 to form peroxy radicals (RO2). The fate of these peroxy radicals is critical to the subsequent chemistry. In NOx-rich environments (high concentrations of nitrogen oxides), RO2 radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO2). The alkoxy radicals can then undergo decomposition, isomerization, or reaction with O2. These pathways can lead to the formation of smaller, more oxygenated compounds such as aldehydes and ketones. For instance, the oxidation of (Z)-2-penten-1-ol has been shown to produce propanal, glycolaldehyde, and formaldehyde (B43269). researchgate.net

The reaction with chlorine atoms follows a similar pathway, leading to the formation of chlorinated peroxy and alkoxy radicals, which then undergo further reactions to produce chlorinated aldehydes and other products. The reaction of Cl with (Z)-2-penten-1-ol has been found to yield chlorobutyraldehyde, propionaldehyde (B47417), acetaldehyde, and (Z)-2-pentenal. researchgate.net

The ozonolysis of this compound results in the formation of a Criegee intermediate and a primary carbonyl compound. The Criegee intermediate can be collisionally stabilized or undergo unimolecular decay. The stabilized Criegee intermediates can react with various atmospheric species, including water vapor, SO2, and NO2, contributing to the formation of acids and other secondary pollutants. The ozonolysis of (Z)-2-penten-1-ol has been observed to produce formaldehyde and 2-oxobutanal. researchgate.net

Biodegradation Pathways in Soil and Water Environments

Information specifically on the biodegradation of this compound is limited. However, general principles of microbial degradation of structurally similar compounds, such as other unsaturated alcohols, can provide insights into its likely fate in soil and water.

Microorganisms possess diverse enzymatic machinery capable of degrading a wide range of organic compounds. For an unsaturated alcohol like this compound, the initial steps of biodegradation would likely involve the oxidation of the alcohol group or the saturation of the double bond.

One potential pathway is the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid. This is a common initial step in the microbial degradation of alcohols. The resulting unsaturated carboxylic acid could then be further metabolized through pathways such as beta-oxidation, a central metabolic route for the degradation of fatty acids.

Another possible pathway involves the enzymatic saturation of the carbon-carbon double bond, a process known as bioreduction. This would convert the unsaturated alcohol into a saturated one, which could then be more readily metabolized.

The presence of methyl branching may influence the rate and pathway of biodegradation. While often more resistant to degradation than their linear counterparts, many microorganisms have evolved pathways to metabolize branched-chain compounds.

It is also possible that cometabolism plays a role in the biodegradation of this compound. In cometabolism, the compound is degraded by microbial enzymes, but it does not serve as a primary source of energy or carbon for the microorganisms. This process is often observed for xenobiotic compounds.

Modeling Environmental Transport and Transformation

Key parameters used in these models include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). These properties determine the partitioning of the compound between different environmental compartments such as air, water, soil, and biota.

The atmospheric lifetime of this compound is a critical input for atmospheric transport models. This lifetime is determined by its reaction rates with the primary atmospheric oxidants. Based on the kinetic data for similar compounds, the atmospheric lifetime with respect to OH radicals is expected to be on the order of hours, indicating that it will be removed relatively close to its source and is unlikely to undergo long-range atmospheric transport.

The products of its atmospheric degradation, including smaller aldehydes, ketones, and potentially secondary organic aerosols, will also be incorporated into these models to assess their downwind impacts on air quality and climate.

In aquatic and soil environments, transport is governed by processes such as advection, dispersion, and sorption to soil organic matter. Transformation processes that would be modeled include biodegradation, hydrolysis (if applicable), and photolysis in sunlit surface waters. The rate of biodegradation is a key parameter in determining the persistence of this compound in these environments.

Q & A

Q. What are the most reliable synthetic routes for (Z)-3-methyl-2-penten-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of acetylenic precursors using palladium-based catalysts (e.g., Lindlar catalyst) under controlled hydrogen pressure. Optimization involves adjusting solvent systems (e.g., ethanol or ethyl acetate), temperature (typically 25–50°C), and catalyst loading to minimize over-reduction. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the Z-isomer .

Q. Which analytical techniques are recommended for characterizing this compound, and how can structural isomerism be confirmed?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary tools for quantifying purity and detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for distinguishing the Z-isomer from E-isomers via coupling constants (e.g., J values for vinyl protons) and NOESY correlations. Infrared (IR) spectroscopy can confirm hydroxyl and alkene functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?